7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine
Overview
Description
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine is a chemical compound with the molecular formula C9H11NO2. It is a member of the oxazine family, characterized by a benzene ring fused to an oxazine ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Mechanism of Action
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . These properties could impact the bioavailability of the compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the reaction of 2-amino-5-methoxyphenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. The reaction proceeds through acylation followed by intramolecular cyclization to form the oxazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated oxazine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological effects, such as acting as a dopamine agonist or 5-HT6 receptor antagonist.
Industry: Utilized in the production of polymers and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine
- 7-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
- 7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine
Uniqueness
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to the presence of a methoxy group at the 7th position, which influences its chemical reactivity and biological activity. This methoxy group can enhance the compound’s solubility and its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
7-methoxy-3,4-dihydro-2H-1,4-benzoxazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-11-7-2-3-8-9(6-7)12-5-4-10-8/h2-3,6,10H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPHWZPKRWHBKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40601075 | |
Record name | 7-Methoxy-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40601075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93735-22-9 | |
Record name | 7-Methoxy-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40601075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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